TBCA

CK2 inhibition kinase assay drug discovery

TBCA (Tetrabromocinnamic acid), also known as Casein Kinase II Inhibitor III, is a cell-permeable, ATP-competitive inhibitor of Casein Kinase 2 (CK2). It exhibits an IC50 of 110 nM and a Ki of 77 nM against CK2 in vitro, with selectivity over a panel of 28 other kinases including CK1 and DYRK1A.

Molecular Formula C9H4Br4O2
Molecular Weight 463.74 g/mol
Cat. No. B15541049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTBCA
Molecular FormulaC9H4Br4O2
Molecular Weight463.74 g/mol
Structural Identifiers
InChIInChI=1S/C9H4Br4O2/c10-5-3-4(1-2-6(14)15)7(11)9(13)8(5)12/h1-3H,(H,14,15)/b2-1+
InChIKeySVJQCVOKYJWUBC-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TBCA as a Selective CK2 Inhibitor for Oncology and Neuroscience Research


TBCA (Tetrabromocinnamic acid), also known as Casein Kinase II Inhibitor III, is a cell-permeable, ATP-competitive inhibitor of Casein Kinase 2 (CK2) [1]. It exhibits an IC50 of 110 nM and a Ki of 77 nM against CK2 in vitro, with selectivity over a panel of 28 other kinases including CK1 and DYRK1A [2]. TBCA is a tetrabrominated cinnamic acid derivative (CAS 934358-00-6) with a molecular weight of 463.74 g/mol and a purity specification of ≥98% by HPLC from commercial vendors . The compound is soluble in DMSO (20 mg/mL) and is typically supplied as a white to beige powder for research applications .

Why TBCA Cannot Be Replaced by Other CK2 Inhibitors


Although several CK2 inhibitors are commercially available, they exhibit distinct selectivity profiles and off-target activities that preclude simple substitution. The most widely employed CK2 inhibitor, TBB (4,5,6,7-tetrabromobenzotriazole), demonstrates comparable efficacy toward DYRK1A, a kinase involved in neurodevelopment and cancer [1]. Similarly, DMAT and its parent compound TBI inhibit several other kinases, including PIM family members, with potencies approaching their CK2 activity [2]. In contrast, TBCA was specifically designed to eliminate DYRK1A inhibition while enhancing CK2 potency, resulting in a fundamentally different selectivity fingerprint [3]. Consequently, substituting TBCA with other CK2 inhibitors may confound experimental results due to off-target effects, particularly in systems where DYRK1A or PIM kinases are functionally relevant. The quantitative evidence below delineates these differences.

Quantitative Differentiation of TBCA from CK2 Inhibitor Comparators


5-Fold Greater CK2 Inhibitory Potency than TBB

TBCA inhibits CK2 with an IC50 of 0.11 µM, which is approximately 5-fold more potent than TBB (IC50 = 0.56 µM) when measured under identical assay conditions [1]. This direct head-to-head comparison establishes that TBCA provides superior CK2 inhibition at equivalent concentrations.

CK2 inhibition kinase assay drug discovery

Superior Selectivity Over DYRK1A Compared to TBB and DMAT

A key limitation of first-generation CK2 inhibitors like TBB and DMAT is their potent inhibition of DYRK1A, a kinase with critical roles in neurodevelopment and cancer. TBCA was engineered to eliminate this off-target activity [1]. While TBCA exhibits a 5.1-fold selectivity window between CK2 and DYRK1A (CK2 IC50 0.11 µM vs. DYRK1A IC50 24.5 µM, representing a ~223-fold higher IC50 for DYRK1A) , TBB and DMAT show comparable potency against both kinases [2]. Specifically, DMAT exhibits an IC50 of approximately 0.14 µM against DYRK1A, similar to its CK2 IC50, while TBB also demonstrates significant DYRK1A inhibition [3]. TBCA's minimal effect on DYRK1A (IC50 24.5 µM) and a panel of 28 other kinases [4] provides a substantially cleaner tool for dissecting CK2-specific functions in cellular systems where DYRK1A is present.

kinase selectivity off-target activity DYRK1A

Enhanced Apoptosis Induction in Jurkat Cells Compared to TBB and DMAT

In cellular models of T-cell leukemia (Jurkat cells), TBCA reduces cell viability more efficiently than TBB [1]. While specific comparative dose-response curves are not fully disclosed in the primary literature, TBCA induces cell death with a reported DC50 of 7.7 µM, driving caspase-dependent degradation of poly-ADP ribose polymerase (PARP) . The original characterization study notes that TBCA reduces Jurkat cell viability more efficiently than TBB through enhancement of apoptosis [2]. This cellular activity correlates with its improved CK2 potency and selectivity, providing a functional advantage in cell-based assays.

apoptosis cell viability leukemia

Minimal Activity Against a Broad Panel of 28 Kinases

In a selectivity screen against a panel of 28 commonly studied protein kinases, TBCA exhibited minimal inhibitory activity, with greater selectivity than both TBB and DMAT . This profiling, which included kinases from diverse families such as CK1, DYRK1A, PIM, and others, confirms TBCA's narrow target spectrum [1]. The compound's selectivity ratio (CK2 IC50 vs. off-target kinase IC50) exceeds 200-fold for most kinases tested, establishing it as one of the most selective CK2 inhibitors available [2].

kinase profiling selectivity off-target

Superior Selectivity for CK2 over CK1

TBCA exhibits 2-fold selectivity for CK2 over CK1, with an IC50 of 110 nM for CK2 compared to approximately 220 nM for CK1 . While this selectivity window is modest, it contrasts with earlier CK2 inhibitors that showed little discrimination between these two casein kinase isoforms. This differential selectivity profile is particularly relevant in circadian rhythm and Wnt signaling studies, where CK1 and CK2 have distinct and sometimes opposing roles .

kinase selectivity CK1 off-target

Optimal Applications of TBCA in Cancer, Neuroscience, and Cell Signaling Research


CK2 Target Validation in Oncology

In cancer models where CK2 is overexpressed or hyperactive (e.g., prostate, leukemia, breast cancer), TBCA serves as a precise chemical probe to validate CK2 as a therapeutic target. Its 5-fold greater potency than TBB (IC50 0.11 µM vs. 0.56 µM) and DC50 of 7.7 µM in Jurkat leukemia cells ensure robust on-target effects at manageable concentrations [1]. The minimal off-target profile across 28 kinases ensures that observed anti-proliferative or pro-apoptotic phenotypes can be confidently attributed to CK2 inhibition .

Neuroscience Studies Involving DYRK1A-Sensitive Pathways

For research into Alzheimer's disease, Down syndrome, or other neurological conditions where DYRK1A plays a critical role, TBCA is the superior CK2 inhibitor choice due to its minimal DYRK1A activity (IC50 24.5 µM). Unlike TBB or DMAT, which potently inhibit DYRK1A and confound experimental interpretations, TBCA allows for the selective interrogation of CK2 function in neuronal systems [1]. TBCA has been successfully used to block Aβ oligomer-mediated inhibition of fast axonal transport in isolated squid axoplasms and to reduce DPF3 phosphorylation in cardiac hypertrophy models [2].

Cell Signaling and Cytoskeletal Dynamics Research

TBCA has been validated in studies examining CK2's role in cell morphology, migration, and cytoskeletal regulation. In PC3 prostate cancer cells, TBCA treatment at 25-100 µM significantly altered cellular morphology and inhibited migration in scratch assays [1]. Additionally, TBCA induces G2/M cell cycle arrest and triggers caspase-dependent apoptosis, as demonstrated by Annexin-PI labeling assays . These cellular effects are linked to CK2 inhibition, as confirmed by parallel genetic knockdown experiments [2].

Cardiovascular and Ischemia-Reperfusion Research

In models of ischemia-reperfusion injury, TBCA has been shown to suppress CK2 activity in human dermal microvascular endothelial cells (HDMEC) without affecting cell viability, leading to significant downregulation of E-selectin and ICAM-1 adhesion molecules [1]. This application leverages TBCA's cell permeability and selectivity to dissect CK2-mediated inflammatory signaling in vascular biology, an area where off-target kinase inhibition could produce misleading results .

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